5-Isobutyl-2,3-dimethylpyrazine is a chemical compound used for research and development. It has a colorless, clear liquid appearance with a cocoa, hazelnut, musty, and earthy aroma. It is also used as an insect repellent.
Molecular Structure Analysis
The molecular formula of 5-Isobutyl-2,3-dimethylpyrazine is C10H16N2. The molecular weight is 164.25. The structure can be represented by the SMILES string CC(C)Cc1cnc(C)c(C)n1.
Physical And Chemical Properties Analysis
5-Isobutyl-2,3-dimethylpyrazine has a refractive index of n20/D 1.492 and a density of 0.925 g/mL at 25 °C.
Applications
Food Flavoring:
Hazelnut Flavoring: 5-Isobutyl-2,3-dimethylpyrazine is a key odorant contributing to the characteristic aroma of raw hazelnuts, specifically the "Tonda Romana" variety. []
Coffee Flavoring: While not as dominant as in hazelnuts, it plays a role in the overall aroma profile of raw coffee beans. []
Chocolate Flavoring: It contributes to the complex cocoa/praline-flavored/nutty/coffee notes found in dark chocolate. Its levels increase significantly during the conching process, enhancing the overall flavor. []
Research Tool:
Aroma Profiling: The compound serves as a valuable marker in identifying and characterizing the aroma profiles of various foods, including hazelnuts, coffee, and chocolate. [, , ]
Food Authentication: Its presence and concentration can help differentiate authentic food products from adulterated ones. []
Flavor Research: 5-Isobutyl-2,3-dimethylpyrazine plays a crucial role in understanding the chemical basis of flavor perception and the impact of processing techniques on food aroma. [, ]
Related Compounds
5-Benzyl-2,3-dimethylpyrazine
Compound Description: 5-Benzyl-2,3-dimethylpyrazine is a substituted pyrazine compound. It has been synthesized by reacting 2,3-dimethylpyrazine with phenylacetic acid, silver nitrate, and ammonium persulfate through a radical hydrocarbylation mechanism. []
5-Alkyl-2,3-dimethylpyrazines
Compound Description: This refers to a class of compounds where an alkyl group replaces a hydrogen atom on the pyrazine ring. These compounds can undergo N-oxidation to form mono-N-oxides, 1,4-N-dioxides, and 4-N-oxides. []
5-Pentyl-2,3-dimethylpyrazine
Compound Description: This compound is synthesized through a radical alkylation mechanism by reacting 2,3-dimethylpyrazine with n-hexanoic acid. []
2-Ethyl-3,5-dimethylpyrazine
Compound Description: This compound is a significant aroma component found in various products like Dong Ding Oolong tea, fruit beer, and Lazur cheese. It is recognized for its earthy and roasted aroma notes. [, , , , ]
2,3-Diethyl-5-methylpyrazine
Compound Description: Identified as a key aroma compound in Dong Ding Oolong tea, fruit beer, and soy sauce aroma type Baijiu, this pyrazine derivative contributes roasted, earthy notes to the overall aroma profile. [, , , ]
Compound Description: This compound is a dihydropyridine calcium channel blocker with potential applications in treating ischemic conditions. Studies indicate that it can decrease the release of glutamate and taurine during cerebral ischemia. [, , ]
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